molecular formula C23H20N4O4 B11656211 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11656211
M. Wt: 416.4 g/mol
InChI Key: NAMRXFUAZVOLFQ-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst such as glacial acetic acid . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The azomethine group (C=N) can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. The compound’s azomethine group (C=N) plays a crucial role in its biological activity by interacting with the active sites of enzymes, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both naphthyl and pyrazole moieties, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit diverse biological activities sets it apart from other similar compounds .

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O4/c1-30-20-9-14(10-21(31-2)22(20)28)13-24-27-23(29)19-12-18(25-26-19)17-8-7-15-5-3-4-6-16(15)11-17/h3-13,28H,1-2H3,(H,25,26)(H,27,29)/b24-13+

InChI Key

NAMRXFUAZVOLFQ-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.